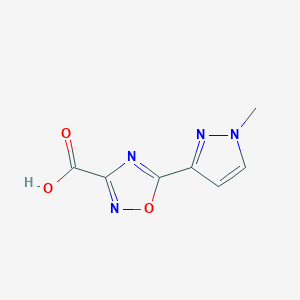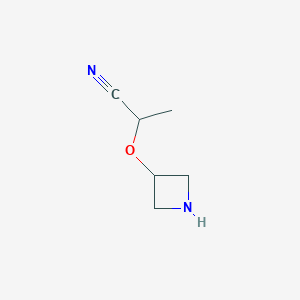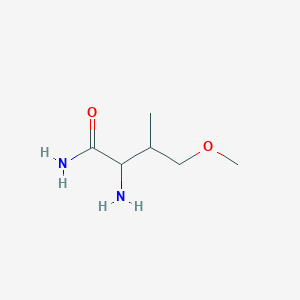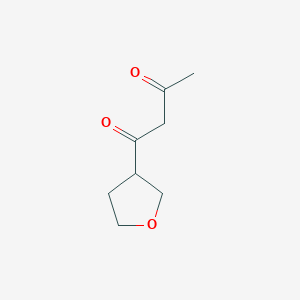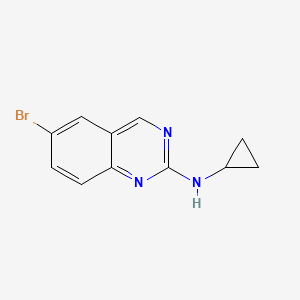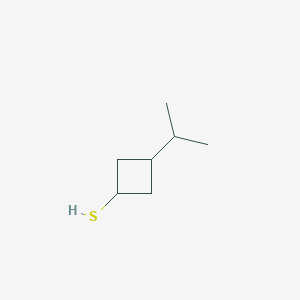
3-(Propan-2-yl)cyclobutane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)cyclobutane-1-thiol is an organic compound with the molecular formula C7H14S It features a cyclobutane ring substituted with a propan-2-yl group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an alkene with a thiol under specific conditions to form the desired cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Propan-2-yl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
科学研究应用
3-(Propan-2-yl)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutane-1-thiol: Similar to 3-(Propan-2-yl)cyclobutane-1-thiol but without the propan-2-yl group.
Propan-2-ylcyclobutane: Lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both a propan-2-yl group and a thiol group on the cyclobutane ring
属性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC 名称 |
3-propan-2-ylcyclobutane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-5(2)6-3-7(8)4-6/h5-8H,3-4H2,1-2H3 |
InChI 键 |
BYYJWHNYSLWSMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC(C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
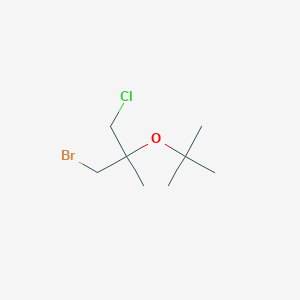
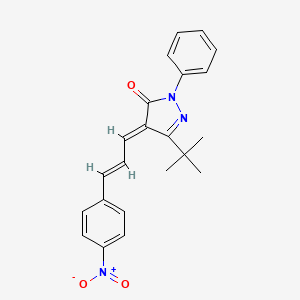

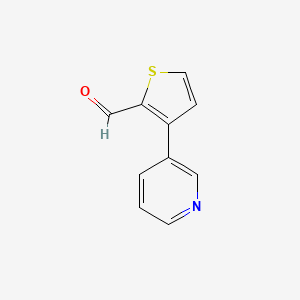
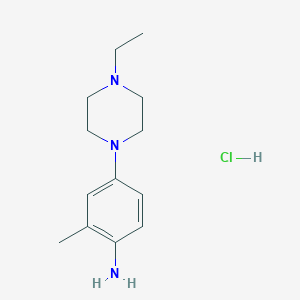
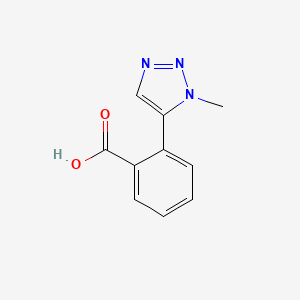
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
